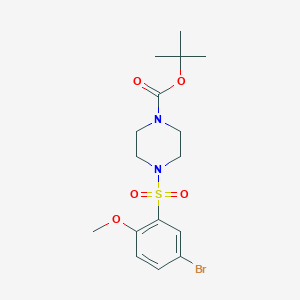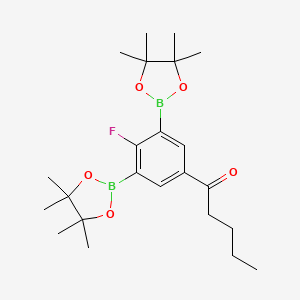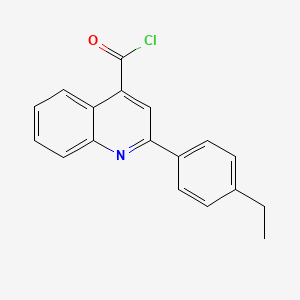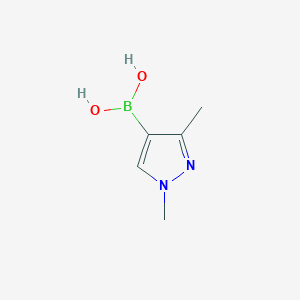
1,3-Dimethylpyrazole-4-boronic acid
説明
1,3-Dimethylpyrazole-4-boronic acid is a reagent used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Structure Analysis
The molecular formula of 1,3-Dimethylpyrazole-4-boronic acid is CHBNO . Its average mass is 139.948 Da and its monoisotopic mass is 140.075714 Da .
Chemical Reactions Analysis
1,3-Dimethylpyrazole-4-boronic acid is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Physical And Chemical Properties Analysis
The density of 1,3-Dimethylpyrazole-4-boronic acid is 1.2±0.1 g/cm^3 . Its boiling point is 330.4±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.5±3.0 kJ/mol . The flash point is 153.6±28.4 °C . The index of refraction is 1.528 .
科学的研究の応用
Chemical Behavior and Reactivity
1,3-Dimethylpyrazole-4-boronic acid exhibits interesting chemical behavior and reactivity. Studies have explored its interaction with other compounds and its potential to form adducts. For instance, monomeric pyrazol-1-ylboranes containing trigonal boron, related to 1,3-dimethylpyrazole-4-boronic acid, react with pyrazoles, forming molar addition compounds and showcasing a mobile bridging hydrogen in certain adducts at ambient temperatures. Additionally, these compounds react with (dimethylamino)dialkylboranes, suggesting a potential in organic synthesis involving B-N compounds (Alam & Niedenzu, 1982).
Applications in Organic Phosphorescent Materials
1,3-Dimethylpyrazole-4-boronic acid and related aryl boronic acids have been utilized in the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of these acids with specific dihydric alcohols can create long-lived RTP emitters and bright ML dyes. This application demonstrates the versatility of boronic acids in advanced material science (Zhang et al., 2018).
Organometallic Chemistry
In organometallic chemistry, compounds similar to 1,3-Dimethylpyrazole-4-boronic acid have been used in the synthesis of organoplatinum(IV) boronic acids. These complexes exhibit self-assembly in solid states through hydrogen bonding, forming diverse structures like dimers and polymers. This property could be significant for developing new materials and catalysts (Safa et al., 2012).
Development of Unsymmetrical Polypyrazolylborate
The development of unsymmetrical pyrazolylborate, a derivative related to 1,3-dimethylpyrazole-4-boronic acid, demonstrates another application in coordination chemistry. These compounds have potential in the synthesis of complex metal ligands, which could be used in catalysis or material science (Agrifoglio, 1992).
Catalysis and Organic Synthesis
1,3-Dimethylpyrazole-4-boronic acid derivatives have been explored in catalytic processes. For example, boronic acids have catalyzed enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, showcasing their potential as versatile catalysts in organic synthesis (Hashimoto et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-8(2)7-4/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMSPVHWLBEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681757 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrazole-4-boronic acid | |
CAS RN |
1146616-03-6 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



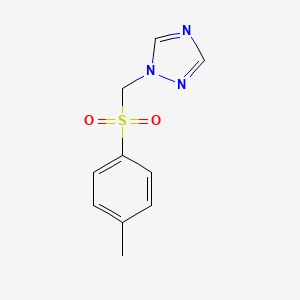
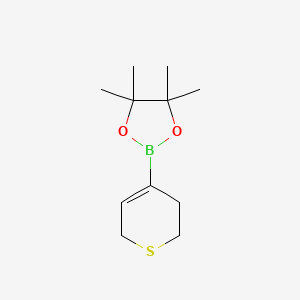
![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

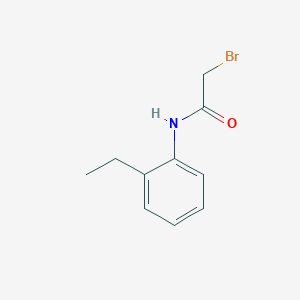
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
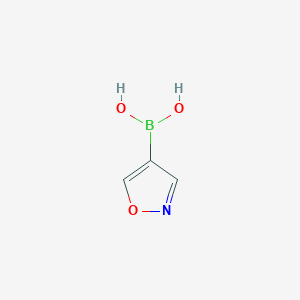
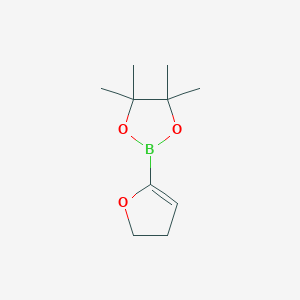

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
